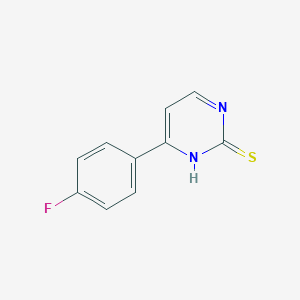

4-(4-Fluorophenyl)-2-pyrimidinethiol

Vue d'ensemble

Description

4-(4-Fluorophenyl)-2-pyrimidinethiol is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a fluorophenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-2-pyrimidinethiol typically involves the reaction of 4-fluoroaniline with thiourea under acidic conditions to form the corresponding thiourea derivative. This intermediate is then cyclized in the presence of a base to yield the desired pyrimidinethiol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(4-Fluorophenyl)-2-pyrimidinethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolates.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolates.

Substitution: Substituted pyrimidinethiol derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Overview :

4-(4-Fluorophenyl)-2-pyrimidinethiol serves as a crucial intermediate in synthesizing various pharmaceutical compounds, particularly those aimed at treating cancer and inflammatory diseases.

Case Studies :

- Anti-Cancer Agents : Research indicates that derivatives of this compound exhibit significant inhibitory effects on cancer cell lines. For instance, studies have shown that it can inhibit specific enzymes involved in tumor growth, such as elastase, which is critical for cancer metastasis .

- Anti-Inflammatory Properties : The compound has also been explored for its potential in developing anti-inflammatory drugs. Its ability to modulate cellular signaling pathways can lead to reduced inflammation in various models .

Agricultural Chemicals

Overview :

In agriculture, this compound is utilized in formulating pesticides and herbicides due to its unique chemical properties.

Applications :

- Pest Control : The compound has been shown to enhance crop yield by providing effective solutions for pest control. Its structure allows it to interact with biological targets in pests, leading to their inhibition .

- Herbicides Development : Research is ongoing into developing new herbicides based on this compound's structure, which could offer more effective weed management strategies .

Material Science

Overview :

The compound is being investigated for its potential applications in creating advanced materials, particularly organic semiconductors and photovoltaic devices.

Key Findings :

- Organic Semiconductors : Studies have demonstrated that incorporating this compound into polymer matrices can enhance the electrical properties of the resulting materials, making them suitable for use in electronic devices .

- Photovoltaic Applications : Its unique electronic properties make it a candidate for improving the efficiency of solar cells by facilitating better charge transport .

Biochemical Research

Overview :

In biochemical research, this compound plays a significant role in studying enzyme inhibitors and receptor interactions.

Research Insights :

- Enzyme Inhibition Studies : It has been used to investigate the inhibition of enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. Compounds based on this structure have shown promising results in inhibiting bacterial growth by targeting DHFR .

- Receptor Interaction Studies : The compound's ability to bind selectively to certain receptors has made it a valuable tool in understanding complex biological processes .

Diagnostic Applications

Overview :

The potential use of this compound in diagnostic tests is an emerging area of interest.

Applications :

- Biomolecule Detection Assays : Research is underway to develop assays that utilize this compound for detecting specific biomolecules, enhancing the accuracy of medical diagnostics .

- Imaging Techniques : Its unique properties may also be leveraged in imaging techniques for better visualization of biological processes within cells .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Anti-cancer and anti-inflammatory agents | Inhibits elastase; modulates inflammatory pathways |

| Agricultural Chemicals | Pesticides and herbicides | Enhances crop yield; effective pest control |

| Material Science | Organic semiconductors and photovoltaic devices | Improves electrical properties; enhances charge transport |

| Biochemical Research | Enzyme inhibitors and receptor studies | Targets DHFR; aids in understanding biological processes |

| Diagnostic Applications | Biomolecule detection assays | Enhances accuracy of diagnostics; potential imaging use |

Mécanisme D'action

The mechanism of action of 4-(4-Fluorophenyl)-2-pyrimidinethiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

4-Fluorophenyl derivatives: Compounds such as 4-fluorophenyl isocyanate and 4-fluorophenyl isothiocyanate share structural similarities.

Pyrimidine derivatives: Compounds like 4-(4-Fluorophenyl)-1H-imidazole and 4-(4-Fluorophenyl)-4-methoxycyclohexyl methanesulfonate.

Uniqueness: 4-(4-Fluorophenyl)-2-pyrimidinethiol is unique due to the presence of both the fluorophenyl and pyrimidinethiol moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Activité Biologique

Overview

4-(4-Fluorophenyl)-2-pyrimidinethiol is a sulfur-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This compound is characterized by its pyrimidine core, which is known for its role in various biochemical processes and potential therapeutic applications. The presence of the fluorophenyl group enhances its pharmacological properties, making it a candidate for further research in medicinal chemistry.

- Chemical Formula : C10H7FN2S

- CAS Number : 155957-43-0

- Molecular Weight : 204.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. It has been shown to inhibit certain enzymes, such as elastase, which plays a crucial role in the degradation of elastin in connective tissues. Additionally, the compound's structure allows it to modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses antibacterial activity against various strains of bacteria, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these activities typically range from 500 to 1000 µg/mL, indicating moderate potency .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In several studies, it has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's ability to inhibit cell proliferation was observed in assays involving various tumor cell lines, suggesting its potential as an anticancer agent .

Cytotoxicity Studies

Cytotoxicity assays have revealed that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with conventional treatments .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound, against pathogenic bacteria. The results indicated a significant zone of inhibition, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential as a new antibacterial agent .

- Anticancer Activity : In a series of experiments conducted on human cancer cell lines, this compound demonstrated potent anticancer activity by inducing apoptosis through the mitochondrial pathway. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

- Cytotoxicity Profile : A comprehensive cytotoxicity profile was established using several normal and cancerous cell lines. The findings indicated that while the compound exhibited cytotoxic effects on cancer cells, it had minimal effects on normal cells, suggesting a favorable therapeutic index for potential clinical applications .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

6-(4-fluorophenyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNROSDVLWITKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC(=S)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363054 | |

| Record name | 4-(4-fluorophenyl)-2-pyrimidinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155957-43-0 | |

| Record name | 4-(4-fluorophenyl)-2-pyrimidinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-FLUOROPHENYL)-2-PYRIMIDINETHIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.